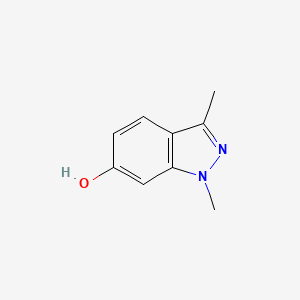

1,3-Dimethyl-1H-indazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1,3-dimethylindazol-6-ol |

InChI |

InChI=1S/C9H10N2O/c1-6-8-4-3-7(12)5-9(8)11(2)10-6/h3-5,12H,1-2H3 |

InChI Key |

XLGKSXWTTFOOGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 1h Indazol 6 Ol and Its Analogs

General Synthetic Strategies for 1H-Indazole Core Structures

The foundational 1H-indazole ring system can be constructed through several modern catalytic methods. These approaches often involve the formation of a crucial nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

Palladium-Catalyzed C-H Amination Reactions

Palladium-catalyzed reactions represent a powerful tool for the synthesis of N-heterocycles, including indazoles, by forming C-N bonds through C-H functionalization. jst.go.jp One prominent method involves the intramolecular C-H amination of readily available benzophenone (B1666685) tosylhydrazones. jst.go.jpnih.gov In this approach, a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the cyclization, often in the presence of a copper(II) salt like Cu(OAc)₂ acting as a reoxidant. jst.go.jp The efficiency of this process can be significantly enhanced by the addition of silver salts, for instance, AgOCOCF₃. jst.go.jpnih.gov This catalytic system is particularly effective for substrates bearing electron-donating groups on the benzene ring and can produce a variety of 3-substituted indazoles in good to high yields. nih.gov

Another variation is the intramolecular Buchwald-Hartwig amination, which utilizes arylhydrazones derived from o-haloaryl carbonyl compounds, such as 2-bromoaldehydes or 2-bromoacetophenones. researchgate.net This cyclization can be performed with high yields using palladium catalysts like Pd(dba)₂ in combination with chelating phosphine (B1218219) ligands (e.g., rac-BINAP, DPEphos) and a base like cesium carbonate (Cs₂CO₃). researchgate.net These methods provide a direct route to 1-aryl-1H-indazoles and other substituted analogs. researchgate.net

| Starting Material | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Benzophenone Tosylhydrazone | Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | Intramolecular C-H amination; efficient for 3-substituted indazoles. | jst.go.jpnih.gov |

| Arylhydrazones of 2-Bromoaldehydes | Pd(dba)₂ / rac-BINAP / Cs₂CO₃ | Intramolecular amination of aryl halides; yields 1-aryl-1H-indazoles. | researchgate.net |

| (Z)-N-Ts-dehydroamino acid esters | Pd(OAc)₂ / Oxone | Oxidative C-H amination to prepare indazole derivatives. | dovepress.com |

| Arylhydrazones | AgNTf₂ / Cu(OAc)₂ | Silver(I)-mediated intramolecular oxidative C-H amination. Efficient for a variety of 3-substituted indazoles. | acs.org |

Oxidative Benzannulation Approaches

Oxidative benzannulation provides a convergent strategy for indazole synthesis where the benzene portion of the molecule is constructed onto a pre-existing pyrazole ring. acs.orgnih.gov This transformation is typically achieved through the palladium-catalyzed reaction of pyrazoles with internal alkynes. acs.orgnih.govacs.org A common catalytic system for this process consists of Pd(OAc)₂ with a stoichiometric oxidant like copper(II) acetate monohydrate (Cu(OAc)₂·H₂O). acs.orgacs.org

This method allows for the creation of indazoles with various substituents on the newly formed benzene ring, dictated by the structure of the alkyne used. acs.orgmdpi.com To improve regioselectivity, 4-bromopyrazoles can be employed, which facilitates oxidative addition at the C4 position. acs.org This convergent approach is valuable for producing electronically and sterically diverse indazole chromophores and functional materials. nih.govacs.org

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Pyrazoles + Internal Alkynes | Pd(OAc)₂ / Cu(OAc)₂·H₂O | Constructs the benzene ring onto a pyrazole core. | acs.orgnih.gov |

| 4-Bromopyrazoles + Internal Alkynes | Pd(OAc)₂ / P(tBu)₃H·BF₄ | Enhanced regioselectivity for the annulation reaction. | acs.orgmdpi.com |

Copper-Mediated N-N Bond Formation Reactions

Copper catalysis offers an alternative and often more economical pathway to the indazole core, primarily through reactions that forge the critical N-N bond. One notable method is a one-pot, three-component synthesis that reacts 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgnih.gov Using a catalyst such as copper(I) iodide (CuI), this reaction proceeds through sequential C-N and N-N bond formations to yield 2H-indazoles with broad substrate scope and high functional group tolerance. organic-chemistry.orgnih.gov

A second major strategy involves the copper-catalyzed oxidative N-N bond formation from o-aminoaryl N-H ketimine intermediates. thieme-connect.comacs.org These precursors are readily prepared from the reaction of 2-aminobenzonitriles with organometallic reagents. acs.org The subsequent cyclization is catalyzed by Cu(OAc)₂ using oxygen as the terminal oxidant, providing a facile and efficient route to a wide variety of 1H-indazoles in good to excellent yields. thieme-connect.comacs.org This protocol is advantageous as it conserves both nitrogen atoms from the starting material. acs.org

| Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 2-Bromobenzaldehydes + Primary Amines + Sodium Azide | CuI / TMEDA | One-pot, three-component synthesis of 2H-indazoles via sequential C-N and N-N bond formation. | organic-chemistry.orgnih.gov |

| 2-Aminobenzonitriles + Organometallic Reagents | Cu(OAc)₂ / O₂ | Two-step protocol involving imine formation followed by oxidative N-N bond formation to give 1H-indazoles. | thieme-connect.comacs.org |

| o-Haloaryl N-Tosylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | Intramolecular N-N bond formation. | mdpi.com |

| ortho-Halogenated Ketones/Acids + Hydrazines | CuO / K₂CO₃ | One-step regioselective synthesis of 1-substituted-1H-indazoles. | researchgate.net |

Regioselective Synthesis of 1,3-Dimethyl-1H-indazole Systems

The synthesis of specifically substituted indazoles like 1,3-Dimethyl-1H-indazol-6-ol requires precise control over the placement of substituents. This involves strategies for installing the C3-methyl group and, critically, for the regioselective methylation of the indazole nitrogen to favor the N1 position over the N2 position.

Methylation Strategies for N1 and C3 Positions

The introduction of a methyl group at the C3 position is often accomplished by choosing a starting material that already contains the necessary structural element. For instance, using an ortho-haloacetophenone derivative instead of an ortho-halobenzaldehyde in cyclization reactions with hydrazines directly installs the C3-methyl group. researchgate.netnih.gov

The greater challenge lies in the regioselective alkylation of the indazole nitrogen. Direct alkylation of a 1H-indazole typically yields a mixture of N1 and N2 isomers, as the 1H-tautomer is more stable but the N2 position can be kinetically favored. beilstein-journals.orgconnectjournals.com Achieving high selectivity for the N1 position depends heavily on reaction conditions. A combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF) has proven to be a promising system for selective N1-alkylation. beilstein-journals.orgnih.gov The selectivity in this system is influenced by both steric and electronic factors. beilstein-journals.org It has been postulated that for indazoles with an electron-withdrawing group at the C3 position, the sodium cation can coordinate with the N2 nitrogen and an oxygen atom from the C3 substituent, sterically blocking the N2 position and directing the alkylating agent to N1. nih.gov The choice of alkylating agent also plays a role; for example, methyl iodide has been shown to give higher N1 selectivity in some cases compared to other methylating agents like methyl methanesulfonate. optibrium.com

| Indazole Substrate | Alkylation Conditions | Observed Selectivity | Reference |

|---|---|---|---|

| C3-substituted indazoles (e.g., 3-COMe, 3-carboxamide) | Alkyl bromide, NaH, THF | >99% N1-selectivity | beilstein-journals.org |

| C7-substituted indazoles (e.g., 7-NO₂, 7-CO₂Me) | Alkyl bromide, NaH, THF | Excellent N2-selectivity (≥96%) | beilstein-journals.org |

| N-(dihalophenyl)-indazole-5-carboxamides | Methyl Iodide | Higher N1-regioselectivity | optibrium.com |

| 6-Nitro-1H-indazole | Methyl Iodide | Mixture of N1, N2, and dimethylated products | researchgate.net |

Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole Precursors

A common and effective strategy to synthesize this compound is through a nitrated intermediate. The synthesis of 1,3-Dimethyl-6-nitro-1H-indazole serves as a key step, as the nitro group can later be reduced to an amine and subsequently converted to the target hydroxyl group. rsc.orgnih.govresearchgate.net

The synthesis of this precursor typically begins with 3-methyl-6-nitro-1H-indazole. smolecule.com This starting material is then subjected to N-methylation. This methylation step, however, is often not regioselective and produces a mixture of the desired 1,3-dimethyl-6-nitro-1H-indazole (N1-methylation) and the isomeric 2,3-dimethyl-6-nitro-2H-indazole (N2-methylation). smolecule.com These isomers have similar polarities and their separation requires careful silica (B1680970) gel column chromatography. smolecule.com Various methylating agents can be used, including dimethyl carbonate, which is considered a "green" reagent. smolecule.com For example, reacting 3-methyl-6-nitro-1H-indazole with dimethyl carbonate in dimethylformamide (DMF) at elevated temperatures yields the mixture of methylated isomers. smolecule.com

| Starting Material | Reagents & Conditions | Product(s) | Key Features | Reference |

|---|---|---|---|---|

| 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate, Triethylene diamine, DMF, 353 K | Mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole | Requires chromatographic separation of isomers. | smolecule.com |

| 3-Methyl-6-nitro-1H-indazole | Dimethyl sulfate, Dichloromethane, Reflux | Mixture of N1 and N2 methylated isomers. | Separation by chromatography is necessary. |

Derivatization and Functionalization at the C-6 Position

The C-6 position of the indazole ring is a key site for introducing functionalities that can significantly influence the molecule's chemical and biological properties. The introduction of hydroxyl and amino groups is of particular interest in medicinal chemistry.

A common and effective strategy for synthesizing 6-amino and 6-hydroxy indazole derivatives begins with a 6-nitroindazole (B21905) precursor. The nitro group serves as a versatile starting point for introducing the desired functionalities.

The synthesis of 6-aminoindazoles is typically achieved through the reduction of the corresponding 6-nitroindazole. rsc.orggoogle.com This transformation can be carried out using various reducing agents. For instance, the methylation of 6-nitroindazole with iodomethane (B122720) yields two isomers, with 1-methyl-6-nitroindazole being the major product. Subsequent reduction of the nitro group, often under hydrogen gas with a catalyst, affords the 6-amino indazole derivative. rsc.org A study on the synthesis of 1,3-dimethyl-6-amino-1H-indazole involved the reduction of 1,3-dimethyl-6-nitro-1H-indazole, which was confirmed via its crystal structure. researchgate.net

Once the 6-aminoindazole is obtained, it can be converted to a 6-hydroxyindazole. A standard method involves the diazotization of the 6-amino group, followed by displacement of the resulting diazonium salt. google.com Treatment of the 6-aminoindazole with a diazotizing agent, such as sodium nitrite (B80452) in a strong acid like hydrochloric acid, generates an intermediate diazonium salt. google.com Subsequent hydrolysis of this salt, typically by heating in water or an aqueous base, displaces the diazonium group (N₂) with a hydroxyl group, yielding the target 6-hydroxyindazole. google.com

| Starting Material | Reagents | Intermediate | Product | Reaction Type |

| 6-Nitroindazole | 1. Iodomethane, K₂CO₃2. H₂, Catalyst (e.g., Pd/C) | 1-Methyl-6-nitroindazole | 1-Methyl-1H-indazol-6-amine | N-alkylation & Nitro Reduction |

| 6-Aminoindazole | NaNO₂, HCl, H₂O, Heat | 6-Diazonium Salt | 6-Hydroxyindazole | Diazotization & Hydrolysis |

Table 1: Synthetic pathway for the introduction of amino and hydroxyl groups at the C-6 position of the indazole ring.

After the formation of the indazole ring, the C-6 position can be further modified to introduce a variety of substituents. These modifications are crucial for creating diverse analogs for structure-activity relationship (SAR) studies.

The 6-amino group, synthesized as described previously, is a versatile handle for further derivatization. For example, a series of 6-substituted aminoindazole derivatives were synthesized where the 6-amino group was reacted with various agents to form amides or alkylated products. rsc.orgnih.gov

The diazonium salt intermediate formed from the 6-amino group is not only a precursor to the hydroxyl group but can also be displaced by other nucleophiles. For example, treatment with metal halides can introduce halogen atoms at the C-6 position. google.com This provides a route to compounds like 6-iodo-indazoles, which are valuable substrates for transition metal-catalyzed cross-coupling reactions such as Suzuki or Heck reactions. While these reactions are well-documented for the C-3 position of the indazole ring, the same principles apply to a halogenated C-6 position, allowing for the introduction of aryl, vinyl, or other carbon-based substituents. google.com

Furthermore, the 6-hydroxyl group itself can be activated for subsequent reactions. It can be converted into a better leaving group, such as a triflate, mesylate, or tosylate, using standard procedures. google.com These activated intermediates can then participate in various nucleophilic substitution or cross-coupling reactions, expanding the range of possible C-6 substituents.

| C-6 Functionality | Reagents/Reaction Type | Resulting C-6 Functionality | Utility |

| Amino (-NH₂) | Diazotization (e.g., NaNO₂, H⁺), followed by KI | Iodo (-I) | Substrate for cross-coupling reactions (e.g., Suzuki, Heck) |

| Amino (-NH₂) | Acyl Halides / Anhydrides | Amido (-NHCOR) | Amide library synthesis |

| Hydroxyl (-OH) | Triflic Anhydride | Triflate (-OTf) | Activated leaving group for cross-coupling reactions |

Table 2: Examples of post-cyclization modifications at the C-6 position.

Introduction of Hydroxyl (Ol) and Amino Functionalities

Novel Synthetic Pathways for Related 1H-Indazol-6-ol Derivatives

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing the indazole core, including derivatives with hydroxyl functionalities. These modern pathways often offer advantages in terms of yield, substrate scope, and milder reaction conditions.

One innovative approach involves a copper-catalyzed C-H ortho-hydroxylation and N-N bond formation sequence. researchgate.net This one-pot synthesis starts with readily available 2-arylaminobenzonitriles. Reaction with organometallic reagents generates ortho-arylamino N-H ketimine intermediates. Subsequent copper-catalyzed hydroxylation at the ortho position of the aromatic ring, using oxygen as the terminal oxidant, followed by intramolecular N-N bond formation, affords 1-(ortho-hydroxyaryl)-1H-indazoles in good to excellent yields. researchgate.net This method provides direct access to indazoles with a hydroxylated aryl substituent at the N-1 position.

Another modern strategy involves the direct C-H amination of aryl hydrazones. For example, treating aryl hydrazones with [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can mediate a direct aryl C-H amination to form the N-N bond and cyclize to the 1H-indazole core. nih.gov This metal-free process demonstrates good functional group tolerance. nih.gov By selecting a hydrazone precursor with a suitably positioned methoxy (B1213986) group on the aryl ring, this method could be adapted to synthesize a 6-methoxy-1H-indazole, which can then be demethylated to the desired 1H-indazol-6-ol.

The use of flow chemistry has also been reported as a general and versatile route to deliver a range of indazoles, including 3-hydroxy analogues, by leveraging increased safety and scalability. acs.org Additionally, [3+2] cycloaddition reactions between in situ generated benzynes and diazo compounds represent a powerful tool for constructing the indazole skeleton, which can be designed to incorporate the necessary functionalities for later conversion to a 6-ol derivative. orgsyn.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3-Dimethyl-1H-indazol-6-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.

While specific experimental NMR data for this compound is not widely available in public databases, this section outlines the analytical approach and the expected information that would be derived from such studies.

Proton (¹H) NMR Analysis for Chemical Shift Differentiation

¹H NMR spectroscopy would be utilized to differentiate the various types of protons present in the this compound molecule, namely the methyl and aromatic protons. The distinct electronic environments of these protons would result in unique chemical shifts.

Expected ¹H NMR Data Interpretation:

Methyl Protons: Two sharp singlet signals would be anticipated for the two methyl groups. The N-methyl (N-CH₃) protons would likely appear in the range of 3.7-4.2 ppm, while the C-methyl (C-CH₃) protons would be expected at a more upfield position, typically around 2.4-2.6 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring would exhibit distinct signals in the aromatic region of the spectrum (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be determined by their position relative to the hydroxyl and fused pyrazole (B372694) ring substituents. The proton positioned between the hydroxyl group and the fused ring system would likely be the most shielded.

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl (-OH) proton would be expected, the chemical shift of which is highly dependent on solvent and concentration. This peak would disappear upon the addition of a deuterated solvent like D₂O.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 3.7 - 4.2 | Singlet |

| C-CH₃ | 2.4 - 2.6 | Singlet |

| Aromatic-H | 6.5 - 8.0 | Multiplets |

| OH | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR for Core and Substituent Identification

¹³C NMR spectroscopy is instrumental in identifying all unique carbon atoms within a molecule. For this compound, this technique would confirm the presence of the nine carbon atoms and differentiate between the core indazole structure and the methyl substituents.

Expected ¹³C NMR Data Interpretation:

Methyl Carbons: Two distinct signals in the aliphatic region (typically 10-40 ppm) would correspond to the N-methyl and C-methyl carbons.

Aromatic and Heterocyclic Carbons: The remaining seven carbons of the indazole ring system would appear in the downfield region of the spectrum (typically 100-160 ppm). The carbon atom attached to the hydroxyl group (C-6) would be significantly deshielded. The quaternary carbons of the fused ring system would also be identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| N-CH₃ | 30 - 40 |

| C-CH₃ | 10 - 20 |

| Aromatic/Heterocyclic CH | 100 - 130 |

| Aromatic/Heterocyclic C (quaternary) | 120 - 160 |

| C-OH | 150 - 160 |

Nitrogen-15 (¹⁵N) NMR for Tautomeric State Determination

¹⁵N NMR spectroscopy is a specialized technique that is particularly useful for characterizing nitrogen-containing heterocyclic compounds like indazoles. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and bonding state. For this compound, ¹⁵N NMR would definitively confirm the N-1 methylation and rule out the presence of other tautomeric forms. In N-unsubstituted indazoles, tautomerism between the 1H and 2H forms is possible, but the presence of the methyl group at the N-1 position fixes the structure in the 1H-indazole form.

Due to the lack of available experimental data, a detailed analysis cannot be presented. However, the expected chemical shifts for the two nitrogen atoms would be consistent with a substituted 1H-indazole structure.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To establish the complete bonding network and unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the methyl groups and the hydroxyl group by observing correlations from the methyl protons to the ring carbons and from the aromatic protons to the quaternary carbons. For instance, a correlation between the N-methyl protons and the C-7a and C-3 carbons would confirm the 1,3-dimethyl substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-N bonds.

While a specific experimental IR spectrum is not available, the expected absorption frequencies are summarized below.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Aromatic | C-H stretch | 3000-3100 |

| Alkyl | C-H stretch | 2850-3000 |

| Aromatic | C=C stretch | 1450-1600 |

| Heterocycle | C=N stretch | ~1620 |

| Phenol | C-O stretch | 1200-1260 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₉H₁₀N₂O. bldpharm.com The calculated exact mass (monoisotopic mass) for this formula is 162.0793 g/mol . An HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 163.0866, confirming the elemental composition of the molecule.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol bldpharm.com |

| Calculated Exact Mass | 162.0793 u |

| Expected [M+H]⁺ | 163.0866 u |

X-ray Crystallographic Analysis of this compound Related Structures

Determination of Molecular Conformation and Bond Geometries

The crystal structure of 1,3-Dimethyl-1H-indazol-6-amine was determined to be orthorhombic, providing a clear picture of its solid-state conformation. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight (g/mol) | 161.21 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| Volume (ų) | 863.28 (9) |

| Z | 4 |

| Temperature (K) | 293 |

In another related compound, 1-Chloro-3-(6-nitro-1H-indazol-1-yl)propan-2-ol, the analysis provided detailed bond lengths and angles, confirming the expected geometry of the indazole core fused with a substituted propanol (B110389) side chain. researchgate.net Computational studies on other derivatives, such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, have further validated structural integrity through the analysis of bond types and angles. asianresassoc.org

Analysis of Intermolecular Interactions (e.g., N-H...N Hydrogen Bonding in related compounds)

Intermolecular interactions, particularly hydrogen bonds, are fundamental in defining the crystal packing of indazole derivatives. In the crystals of NH-indazoles, N–H···N hydrogen bonds are consistently present. csic.es These interactions can lead to the formation of various supramolecular assemblies such as dimers, trimers, or catemers (chains). csic.esnih.gov For example, 3-methyl-1H-indazole forms dimers connected by two N–H···N hydrogen bonds. csic.es

The crystal structure of 1,3-Dimethyl-1H-indazol-6-amine is stabilized by intermolecular N–H···N hydrogen bonds, which establish the molecular packing. nih.govresearchgate.net The geometry of these hydrogen bonds has been precisely determined.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N3—H3A···N1ⁱ | 0.89 (1) | 2.32 (1) | 3.203 (2) | 169 (2) |

| N3—H3B···N3ⁱⁱ | 0.91 (1) | 2.48 (1) | 3.384 (2) | 175 (2) |

Other types of intermolecular forces also contribute to the crystal lattice stability in related structures. In 1-Ethyl-5-nitro-1H-indazole, C—H⋯O hydrogen bonds result in the formation of supramolecular chains, which are further consolidated by π–π interactions between the five- and six-membered rings of the indazole system. researchgate.net Similarly, in 1-Chloro-3-(6-nitro-1H-indazol-1-yl)propan-2-ol, chains of molecules are formed via O—H···N and C—H···O hydrogen bonds. researchgate.net

Planarity Analysis of the Indazole Ring System

The indazole ring system is characteristically planar or nearly planar. This planarity is a consequence of the aromatic nature of the fused benzene and pyrazole rings. In the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, the bicyclic indazole skeleton is almost planar, with a maximum deviation from the mean plane of 0.0325 (19) Å for the amino nitrogen atom. nih.govresearchgate.net The two constituent rings (the C3/C4/C5/C6/C7/C8 benzene ring and the C3/C2/N1/N2/C8 pyrazole ring) are nearly coplanar, forming a very small dihedral angle of 0.82 (14)°. nih.gov

This feature of planarity is consistently observed across various substituted indazoles. For instance, the crystallographic investigation of methyl 5-nitro-1H-indazole-3-carboxylate reveals a planar molecular architecture, with the largest deviation from the mean plane being approximately 0.007 Å. Similarly, the analysis of 6-Chloro-1H-indazole-3-carbonitrile shows a planar heterocyclic structure, with the bicyclic framework maintaining the planarity essential for aromatic stabilization. This structural rigidity is a key feature influencing the molecular interactions and properties of indazole-based compounds.

Structure Activity Relationship Sar Studies of 1,3 Dimethyl 1h Indazol 6 Ol Derivatives

Influence of Methyl Substitution at N1 and C3 Positions on Biological Activity

The methylation pattern on the indazole ring, specifically at the N1 and C3 positions, is a critical determinant of biological activity. The 1H-indazole tautomer is generally more stable than the 2H-indazole form; for instance, 1-methyl-1H-indazole is reported to be 3.2–3.6 kcal more stable than 2-methyl-2H-indazole. thieme-connect.de This inherent stability influences synthetic strategies and the ultimate orientation of substituents.

In the context of anticancer activity, the presence of methyl groups at both N1 and C3 is often associated with enhanced potency. rsc.org Studies on a series of 6-substituted aminoindazole derivatives as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion, have illuminated these relationships. rsc.orgnih.gov

Key findings include:

C3-Methylation: The introduction of a methyl group at the C-3 position of the indazole ring generally leads to a significant increase in cytotoxic activity against cancer cell lines like human colorectal cancer (HCT116). rsc.org Removing the methyl group from the C-3 position often results in a marked reduction in toxicity. rsc.org

N1-Methylation vs. N2-Methylation: The position of the methyl group on the pyrazole (B372694) ring of the indazole scaffold is crucial. Relocating the methyl group from the N1 to the N2 position typically decreases the anti-proliferative activity of the compounds. rsc.org This highlights the specific spatial arrangement required for effective target engagement. For example, 1-methyl-1H-indazole has a pKa of 0.42, while 2-methyl-2H-indazole is a much stronger base with a pKa between 1.72 and 2.02, which can affect receptor interactions. thieme-connect.de

These findings underscore the importance of the 1,3-dimethyl substitution pattern for conferring potent biological activity in this class of compounds.

| Compound Modification | Position | Effect on Anticancer Activity | Reference |

| Addition of Methyl Group | C3 | Potential increase in toxicity against HCT116 cells. | rsc.org |

| Removal of Methyl Group | C3 | Reduction in toxicity against HCT116 cells. | rsc.org |

| Relocation of Methyl Group | N1 to N2 | General decrease in anti-proliferative activity. | rsc.org |

Role of the C-6 Hydroxyl Group and its Chemical Modifications (e.g., amine, ether)

The hydroxyl group at the C-6 position is a key functional handle for derivatization and a potential hydrogen bond donor, playing a significant role in target interaction. Its modification into other functional groups, such as amines or ethers, is a common strategy to modulate activity, selectivity, and physicochemical properties.

Research into 6-substituted aminoindazole derivatives has provided substantial insight into the role of this position. rsc.orgnih.gov By replacing the hydroxyl with an amine group (a common bioisosteric replacement), researchers have developed potent anticancer agents. For instance, a series of novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as IDO1 inhibitors. nih.gov The amine at C-6 serves as an anchor point for introducing various side chains and linkers, directly impacting target engagement.

For example, derivatization of the 6-amino group to compounds like N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine resulted in a compound with potent anti-proliferative activity (IC50 value of 0.4 µM in HCT116 cells) and significant IDO1 protein expression suppression. rsc.org Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was identified as a promising agent for treating hypopharyngeal carcinoma by inducing apoptosis and suppressing cell mobility. nih.govnih.gov

While direct studies on C-6 ether derivatives of 1,3-dimethyl-1H-indazol-6-ol are less common in the reviewed literature, research on other indazole scaffolds shows that substitution at this position is a viable strategy. For instance, in a series of CCR4 antagonists, analogues with substituents at the C6 position were preferred over those at C5 or C7. acs.org This suggests that modification of the C-6 hydroxyl to an ether linkage could be a promising avenue for future optimization.

| C-6 Modification | Derivative Example | Observed Biological Activity | Reference |

| Amine | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Potent anti-proliferative activity (IC50 = 0.4 µM in HCT116); IDO1 suppression. | rsc.org |

| Amine | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Induced apoptosis in FaDu cells; suppressed cell mobility. | nih.govnih.gov |

| Amine | N-acetylated derivative | Showed notable toxicity against HCT116 cells (IC50 = 26.7 µM) even without C3-methylation. | rsc.org |

Impact of Peripheral Substituents and Linkers on Target Engagement

Beyond the core scaffold, peripheral substituents and the linkers used to attach them are instrumental in fine-tuning the biological activity of this compound derivatives. These modifications can influence target binding, selectivity, and pharmacokinetic properties.

In the case of 6-aminoindazole derivatives, the nature of the substituent attached to the amine has a profound effect on anticancer activity. rsc.orgnih.gov

Aryl vs. Alkyl Substituents: The introduction of an aryl group via a linker to the C-6 amine generally results in better cytotoxicity compared to alkyl groups. For example, substituting the amine with a benzyl (B1604629) group that has a halogen (e.g., fluorine or bromine) at the para-position leads to highly potent compounds. rsc.orgnih.gov In contrast, introducing simple alkyl groups often results in non-toxic compounds. rsc.org

Linker Type: The linker between the indazole core and peripheral groups also matters. In a study of 1H-indazole-3-amine derivatives, a mercapto acetamide (B32628) moiety was used as a linker, which is found in many cytotoxic drugs and interacts with the active sites of targets like histone deacetylases. mdpi.com

SAR studies on other indazole-based compounds further highlight the importance of peripheral substituents. In a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org Similarly, for RBP4 antagonists based on an indazole-3-carboxamide scaffold, substitution with fluorine or chlorine at the C-5, C-6, or C-7 position yielded analogues with potency comparable to the parent compound. nih.gov However, a larger, electron-donating methoxy (B1213986) group at the C-5 position significantly reduced potency. nih.gov

| Position of Substitution | Substituent/Linker | Impact on Biological Activity | Reference |

| C-6 Amine | Aryl groups (e.g., 4-fluorobenzyl) | Better cytotoxicity than cyclohexyl-substituted compounds. | rsc.org |

| C-6 Amine | N-(4-bromobenzyl) | Remarkable suppression of IDO1 expression. | nih.gov |

| C-5, C-6, C-7 | Fluorine, Chlorine | Maintained potency as RBP4 antagonists. | nih.gov |

| C-5 | Methoxy group (OCH3) | Significantly diminished potency as RBP4 antagonists. | nih.gov |

| C-5, C-7 | Nitro group | Strong influence on methylation product isomer ratio. | thieme-connect.de |

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties by substituting one functional group with another that has similar physicochemical characteristics. The indazole nucleus itself is considered a bioisostere of indole (B1671886), which is present in the amino acid tryptophan. rsc.org This mimicry is exploited in the design of IDO1 inhibitors, as IDO1 is the primary enzyme for tryptophan metabolism. nih.govuniroma1.it

Within the this compound scaffold, several bioisosteric replacements can be explored:

Hydroxyl Group Replacement: The C-6 hydroxyl group is a classical site for bioisosteric replacement. As discussed, replacing it with an amine group has proven to be a highly successful strategy. rsc.orgnih.gov Other potential bioisosteres for a phenolic hydroxyl group include methanesulfonamide, which can serve as a suitable replacement to maintain or enhance biological activity. uniroma1.it

Indazole Ring Bioisosteres: While the indazole core is often the key pharmacophore, in some contexts, it can be replaced by other heterocyclic systems. For example, purines have been shown to be effective bioisosteric replacements for indazoles in certain contexts, retaining affinity for targets like the benzodiazepine (B76468) receptor. uniroma1.it

Replacement of Other Functional Groups: In derivatives containing other functionalities, bioisosterism can be applied. For example, a 1,2,3-triazole ring is a well-known bioisostere for an amide bond due to their similarities in size and planarity. sci-hub.se This strategy could be applied to linker moieties attached to the indazole core. The replacement of a carboxylic acid group with other acidic groups like tetrazoles is another common strategy employed in indazole-based drug design. tandfonline.com

The concept of using the indazole scaffold as a bioisostere for a catechol moiety has also been successfully demonstrated, leading to therapeutically active compounds with activities ranging from cholinesterase inhibition to antineoplastic effects. google.com

Systematic Optimization through Medicinal Chemistry Strategies (e.g., scaffold hopping, molecular hybridization)

The discovery of lead compounds based on the this compound scaffold is often followed by systematic optimization using established medicinal chemistry strategies to enhance their drug-like properties.

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced affinity, dual activity, or improved pharmacokinetics. A series of indazole derivatives were designed using this approach, leading to the identification of compounds with promising antitumor activity. mdpi.com For instance, by hybridizing the 1H-indazole-3-amine structure, which is an effective hinge-binding fragment, with a mercapto acetamide moiety found in many cytotoxic drugs, researchers developed novel anticancer agents. mdpi.com

Scaffold Hopping: This technique involves replacing the central core (scaffold) of a molecule with a structurally different one while retaining the original orientation of key functional groups responsible for biological activity. This can lead to new intellectual property, improved properties, or a different side-effect profile. For the indazole scaffold, one might "hop" to other bicyclic heterocycles like benzimidazoles, indoles, or quinolines. sci-hub.se For example, Liu et al. used a scaffold hopping approach to develop P-glycoprotein inhibitors, creating a library of compounds with a triazol-phenethyl-tetrahydroisoquinoline scaffold. sci-hub.se

These systematic approaches, guided by SAR data and computational modeling, allow for the rational design and iterative optimization of this compound derivatives to produce clinical candidates with superior efficacy and safety profiles. acs.orgnih.gov

Molecular Pharmacology and Mechanistic Investigations of 1,3 Dimethyl 1h Indazol 6 Ol Derivatives

Enzyme and Receptor Target Identification

Derivatives of the 1,3-Dimethyl-1H-indazol-6-ol scaffold have been the subject of significant medicinal chemistry research, leading to the identification of their interactions with a variety of enzymes and receptors. These investigations have unveiled the potential of this chemical class to modulate key biological pathways implicated in various diseases.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.govnih.gov Its expression in cancer cells can lead to the suppression of the anti-tumor immune response. nih.gov Consequently, the development of IDO1 inhibitors is a significant area of cancer immunotherapy research. nih.gov

Derivatives of 1,3-dimethyl-6-amino-1H-indazole have been designed and synthesized as potential IDO1 inhibitors. nih.govrsc.org These designs were based on the structural features of the IDO1 active site and the known importance of the indazole scaffold for interaction with this target. nih.govresearchgate.net

One notable derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated a remarkable ability to suppress IDO1 expression in a concentration-dependent manner in hypopharyngeal carcinoma cells (FaDu). nih.gov Another compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also showed significant suppression of IDO1 protein expression in human colorectal cancer cells (HCT116). rsc.org

Table 1: IDO1 Inhibitory Activity of this compound Derivatives

| Compound Name | Cell Line | Activity | Reference |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu | Suppressed IDO1 expression | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Suppressed IDO1 protein expression | rsc.org |

Tyrosine Kinase Inhibition (e.g., FLT3, Bcr-Abl, FGFRs, VEGFR)

Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a common feature of many cancers. The indazole scaffold is a recognized pharmacophore in the design of tyrosine kinase inhibitors. researchgate.netmdpi.com

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov Indazole-based compounds have been developed as potent FLT3 inhibitors. nih.gov For instance, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were synthesized and showed strong inhibitory activity against both wild-type and mutant forms of FLT3. nih.gov One of the most potent compounds, 8r, exhibited a nanomolar IC50 value against FLT3. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): The 1H-indazole scaffold has been utilized to develop inhibitors of FGFRs. mdpi.com For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were identified as potent FGFR1 inhibitors. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): A cell-permeable 3-aminoindazolylurea compound has been identified as a potent, ATP-competitive inhibitor of VEGFR2. sigmaaldrich.com

Serine/Threonine Kinase Inhibition (e.g., Pim kinases, LRRK2)

Serine/threonine kinases are another class of enzymes involved in crucial cellular signaling pathways.

Pim Kinases: The Pim kinases are a family of serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis. nih.gov Research efforts have led to the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibition of LRRK2 kinase activity is a promising therapeutic strategy for Parkinson's disease. nih.govscience.gov A series of potent and selective 1-heteroaryl-1H-indazole LRRK2 inhibitors have been developed. nih.gov

G-Protein Coupled Receptor (GPCR) Modulators (e.g., 5-HT2 Receptor Agonism)

G-protein coupled receptors (GPCRs) are the largest family of targets for approved drugs and are involved in a wide range of physiological processes. mdpi.com

5-HT2 Receptor Agonism: Serotonin (B10506) 5-HT2 receptor agonists are being investigated as potential treatments for ocular hypertension and glaucoma. nih.gov A series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized, leading to the identification of 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent and selective 5-HT2 receptor agonist. nih.gov This compound demonstrated an EC50 of 42.7 nM with high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.gov Indazole derivatives have also been explored as 5-HT2C receptor agonists. researchgate.net

Glucocorticoid Receptor (GR) Modulation

The glucocorticoid receptor (GR) is a nuclear receptor that plays a key role in regulating inflammation. google.com A novel series of 1H-indazole derivatives have been designed as potent modulators of the glucocorticoid receptor. mdpi.com One such compound demonstrated excellent inhibitory activity against GR with an IC50 value of 3.8 nM. mdpi.com

Cellular and Biochemical Mechanism of Action Elucidation

The investigation into the molecular pharmacology of this compound derivatives has also shed light on their cellular and biochemical mechanisms of action.

In the context of IDO1 inhibition, the derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce apoptosis in FaDu cells. nih.gov This apoptotic activity was associated with the selective activation of extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, this compound was observed to suppress cell mobility in a wound healing assay, which correlated with a reduced expression of matrix metalloproteinase MMP9. nih.gov

Similarly, the derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which suppresses IDO1 expression, was found to induce G2/M cell cycle arrest in HCT116 cells. rsc.org

For the 1H-indazole-3-amine derivatives, one compound was shown to affect apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. researchgate.net

Table 2: Cellular and Biochemical Mechanisms of Action

| Compound/Derivative Class | Cell Line | Mechanism of Action | Reference |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu | Induces apoptosis, activates ERK in MAPK pathway, suppresses cell mobility, reduces MMP9 expression | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Induces G2/M cell cycle arrest | rsc.org |

| 1H-indazole-3-amine derivative | K562 | Affects apoptosis and cell cycle, possibly by inhibiting Bcl2 family and p53/MDM2 pathway | researchgate.net |

Modulation of Intracellular Signaling Pathways (e.g., ERK in MAPK pathway activation)

A noteworthy aspect of the pharmacological profile of certain this compound derivatives is their interaction with intracellular signaling cascades, most prominently the mitogen-activated protein kinase (MAPK) pathway. The ERK/MAPK pathway is a critical regulator of cell proliferation and is frequently hyperactivated in various cancers due to mutations in upstream components like Ras or BRAF. google.comepo.org

One particular derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (also referred to as compound 7), has been shown to selectively activate extracellular signal-regulated kinases (ERK) within the MAPK pathway in hypopharyngeal carcinoma (FaDu) cells. nih.gov This selective activation is a key component of its anticancer activity. The ERK pathway, when activated, triggers a cascade of phosphorylation events that ultimately influence transcription and other cellular processes. google.comepo.org The precise mechanism by which this derivative selectively activates ERK in cancer cells is an area of ongoing investigation, but it highlights a sophisticated interaction with cellular signaling machinery.

Induction of Apoptosis in Specific Cell Lines

A crucial mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has demonstrated that derivatives of this compound are potent inducers of apoptosis in various cancer cell lines.

For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been identified as a potent inducer of apoptosis in FaDu hypopharyngeal carcinoma cells. nih.gov Similarly, another derivative, compound 2f, promoted apoptosis in the 4T1 breast cancer cell line in a dose-dependent manner. researchgate.net This was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Further studies with a piperazine-containing indazole derivative, compound 6o, showed a dose-dependent induction of apoptosis in K562 chronic myeloid leukemia cells. mdpi.comresearchgate.net The total apoptosis rates increased significantly with increasing concentrations of the compound. mdpi.com This induction of apoptosis is a key indicator of the potential therapeutic efficacy of these compounds.

Regulation of Protein Expression Levels (e.g., IDO1, MMP9)

Derivatives of this compound have been shown to modulate the expression of key proteins involved in cancer progression and immune evasion. One of the primary targets identified is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a crucial role in suppressing the anti-tumor immune response by metabolizing tryptophan. nih.govnih.gov

The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to remarkably suppress the expression of IDO1 in a concentration-dependent manner. nih.gov Similarly, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) also demonstrated a significant suppression of IDO1 protein expression in human colorectal cancer cells (HCT116). rsc.orgnih.gov By inhibiting IDO1, these compounds can potentially restore the immune system's ability to recognize and attack cancer cells.

In addition to IDO1, these derivatives also affect the expression of proteins involved in cell migration and invasion. For example, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was shown to reduce the expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix and facilitates cancer cell metastasis. nih.gov Conversely, another indazole derivative, compound 2f, was observed to increase the levels of tissue inhibitor of metalloproteinase 2 (TIMP2), which inhibits the activity of MMPs. researchgate.net

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G2/M cell cycle arrest)

The ability to interfere with the cell cycle is a hallmark of many effective anticancer drugs. Derivatives of this compound have been shown to cause perturbations in the cell cycle, leading to arrest at specific phases and thereby inhibiting cell proliferation.

Specifically, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) was found to induce G2/M cell cycle arrest in HCT116 human colorectal cancer cells. rsc.orgnih.govrsc.org This effect was observed to be concentration-dependent. nih.gov Another indazole derivative, compound 6o, was found to arrest the cell cycle in the G0/G1 phase in K562 cells. mdpi.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Investigations of Cell Mobility and Proliferation Inhibition

A critical aspect of cancer progression is the ability of cancer cells to migrate and proliferate. Research has demonstrated that this compound derivatives can effectively inhibit both of these processes.

In wound healing assays, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was shown to suppress the mobility of FaDu cells. nih.gov Furthermore, a range of indazole derivatives have exhibited potent anti-proliferative activity against various cancer cell lines. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) displayed a potent anti-proliferative effect on HCT116 cells with a low IC50 value. rsc.orgnih.gov Another compound, 2f, inhibited the proliferation and colony formation of 4T1 breast cancer cells. researchgate.net

The anti-proliferative activity of these compounds has been evaluated across a panel of cancer cell lines, as summarized in the table below.

| Compound | Cell Line | Activity | Reference |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu (hypopharyngeal carcinoma) | Anticancer activity | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | YD-15 (squamous cell carcinoma of the oral tongue) | Anticancer activity | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | MCF7 (breast cancer) | Anticancer activity | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (human colorectal cancer) | Potent anti-proliferative activity (IC50 = 0.4 ± 0.3 μM) | rsc.orgnih.gov |

| Compound 6o | K562 (chronic myeloid leukemia) | Promising inhibitory effect (IC50 = 5.15 µM) | mdpi.comresearchgate.net |

| Compound 6o | A549 (lung cancer) | Inhibitory activity | mdpi.comresearchgate.net |

| Compound 6o | PC-3 (prostate cancer) | Inhibitory activity | mdpi.comresearchgate.net |

| Compound 6o | Hep-G2 (hepatoma) | Inhibitory activity | mdpi.comresearchgate.net |

| Compound 2f | Various cancer cell lines | Potent growth inhibitory activity (IC50 = 0.23-1.15 μM) | researchgate.net |

Mechanistic Insights into Ligand-Target Binding and Activation

The diverse biological activities of this compound derivatives stem from their ability to bind to and modulate the function of specific molecular targets. The indazole scaffold itself is recognized as an important structure in drug discovery, serving as a bioisostere of the indole (B1671886) ring found in tryptophan. nih.govrsc.org This structural feature is key to its ability to interact with the active site of enzymes like IDO1. nih.govnih.gov

Molecular docking studies have been employed to understand the specific binding interactions between these inhibitors and their target proteins. rsc.org These studies have revealed that the binding is often characterized by a combination of hydrophobic contacts, electrostatic forces, and hydrogen bonds. dntb.gov.ua For instance, the 1H-indazole-3-amine structure is an effective hinge-binding fragment that can interact with the hinge region of tyrosine kinases. mdpi.com

The design of these derivatives is often based on the structural features of known inhibitors of the target protein. rsc.orgnih.gov For example, the design of some 6-substituted aminoindazole derivatives as IDO1 inhibitors was based on the structure of the IDO1 active site and the features of other IDO1 inhibitors in clinical trials. nih.govrsc.org This rational design approach, coupled with molecular modeling, provides a powerful strategy for developing novel and potent anticancer agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For the indazole scaffold, docking studies have been instrumental in elucidating binding mechanisms against various therapeutic targets, particularly protein kinases and enzymes.

In studies on indazole derivatives targeting kinases like Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the indazole core consistently acts as a "hinge-binder." whiterose.ac.uknih.gov The nitrogen atoms of the pyrazole (B372694) ring form crucial hydrogen bonds with the backbone amide residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors. whiterose.ac.uk For example, docking studies of indazole-based inhibitors in the FGFR1 active site revealed that the N2 atom of the indazole ring forms a hydrogen bond with the backbone NH of residue Ala564. whiterose.ac.uk

Similarly, docking simulations of 1,3-dimethyl-6-amino-indazole derivatives into the active site of Indoleamine 2,3-dioxygenase (IDO1) showed that the ligand fits well within the binding pocket, forming hydrogen bonds with residues like Ser167 and interacting with the heme group. rsc.org These interactions are critical for the inhibitory activity of the compound.

For 1,3-Dimethyl-1H-indazol-6-ol, docking simulations would be employed to predict its binding to potential targets. The 6-hydroxyl group could act as both a hydrogen bond donor and acceptor, potentially forming key interactions with polar residues in a protein's active site, while the dimethylated indazole ring would engage in hydrophobic and van der Waals interactions.

Table 1: Representative Molecular Docking Results for Indazole Derivatives Against Protein Kinase Targets

| Compound Type | Protein Target | Key Interacting Residues | Predicted Interactions | Reference |

|---|---|---|---|---|

| Indazole Derivative | FGFR1 | Ala564 | Hydrogen bond with indazole N2 | whiterose.ac.uk |

| Indazole Derivative | ULK1 | Glu93, Cys95 | Hydrogen bonds with indazole nitrogens | ucm.es |

| Arylsulphonyl Indazole | VEGFR2 | Glu885, Phe918 | Hydrogen bond, π-π stacking | nih.gov |

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies involving the indazole scaffold often utilize both ligand-based and structure-based approaches to develop novel therapeutic agents.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. This approach was successfully used to develop potent indazole-based inhibitors for S-adenosyl-L-homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. acs.org By analyzing the co-crystal structure of the enzyme with its natural ligand, researchers designed a series of 5-aminoindazole (B92378) inhibitors, optimizing their structure to fit the active site, which led to a 6000-fold increase in potency. acs.org Another study used the SPROUT de novo design program to identify an indazole pharmacophore for FGFR kinases, modifying an initial indole (B1671886) fragment to an indazole to create a new hydrogen bond with the target protein. whiterose.ac.uk

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This method uses a set of known active ligands to derive a pharmacophore model that defines the essential structural features required for biological activity. This approach was utilized in the design of 1,3,5-trisubstituted-1H-pyrazole derivatives, where knowledge of existing inhibitors guided the synthesis of new compounds. researchgate.net

For this compound, an SBDD approach could be used to dock it into the active site of a known target (e.g., a protein kinase) and guide modifications to enhance binding affinity. For instance, the 6-hydroxyl group could be replaced with other functional groups to probe for additional interactions with the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, described by numerical values called molecular descriptors.

Several 2D and 3D-QSAR studies have been conducted on indazole derivatives to guide the design of more potent inhibitors. For a series of indazole derivatives acting as Hypoxia-inducible factor (HIF)-1α inhibitors, 3D-QSAR models were developed to understand the structural requirements for activity. nih.govtandfonline.com These models generated contour maps indicating that bulky, electropositive substituents at certain positions of the indazole ring were favorable for inhibitory activity, while electronegative groups were preferred at other positions. tandfonline.com In another study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model showed a high correlation coefficient (r² = 0.9512), and a 3D-QSAR model highlighted that steric descriptors were crucial factors governing anticancer activity. longdom.org

A QSAR study on this compound would involve synthesizing and testing a series of related analogues to build a predictive model. This model could then identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk) of the substituents on the indazole ring that are most critical for its biological activity, thereby accelerating the optimization process.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For the indazole scaffold, DFT calculations have provided crucial insights into its chemical behavior.

DFT has been used to study the regioselectivity of N-alkylation reactions on the indazole ring. beilstein-journals.orgresearchgate.net Calculations of partial charges and Fukui indices on the N1 and N2 atoms helped explain why certain reaction conditions favor substitution at one nitrogen over the other. beilstein-journals.org DFT is also employed to analyze the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. Studies on indazole derivatives have used DFT to calculate this gap, revealing how different substituents affect the molecule's electronic properties. nih.govasianresassoc.org Furthermore, DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which are invaluable for structural confirmation of newly synthesized compounds. nih.govresearchgate.net

A DFT analysis of this compound would provide a detailed picture of its electron distribution, orbital energies, and molecular electrostatic potential (MEP), highlighting the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the MEP would likely show a negative potential around the 6-hydroxyl oxygen and the N2 atom, identifying them as likely sites for electrophilic attack or hydrogen bonding.

Table 2: Representative Properties of Indazole Derivatives from DFT Calculations

| Property | Significance | Typical Findings for Indazole Scaffold | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability | Varies with substituents; larger gap implies higher stability | nih.govasianresassoc.org |

| N1 vs. N2 Partial Charges | Predicts regioselectivity of substitution | Differences in charge explain preference for N1 or N2 alkylation | beilstein-journals.org |

| Molecular Electrostatic Potential (MEP) | Maps reactive sites for interactions | Negative potential on N2 and electronegative substituents | asianresassoc.org |

Molecular Dynamics Simulations for Conformational Landscape and Binding Affinity

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the stability of a ligand-protein complex, conformational changes, and the thermodynamics of binding.

MD simulations have been applied to various indazole-protein complexes to validate docking results and assess their stability. nih.govnih.govtandfonline.com By simulating the complex in a solvent environment for nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm that the binding pose is stable. tandfonline.com Root-mean-square fluctuation (RMSF) analysis can identify which protein residues are flexible and which are constrained upon ligand binding. Furthermore, MD trajectories are used to analyze the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. nih.gov

For this compound, an MD simulation of its complex with a target protein would reveal the dynamic behavior of the binding. It would show how the 6-hydroxyl group and the methyl groups orient themselves within the binding pocket and how water molecules might mediate interactions. The simulation data can also be used to calculate binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), providing a more accurate estimation of binding affinity than docking scores alone. tandfonline.com

In Silico ADME Prediction for Lead Optimization

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify and eliminate candidate compounds with poor pharmacokinetic profiles early in the process.

Numerous studies on indazole derivatives have included in silico ADME predictions using platforms like SwissADME and PreADMET. pnrjournal.commdpi.comasianpubs.orgijsdr.org These tools predict a range of physicochemical and pharmacokinetic properties, including lipophilicity (logP), topological polar surface area (TPSA), water solubility, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration. They also evaluate compounds for their "drug-likeness" based on established rules such as Lipinski's Rule of Five, which helps predict oral bioavailability. pnrjournal.com For many synthesized indazole derivatives, these predictions have shown good GI absorption and oral bioavailability with low toxicity risk. pnrjournal.commdpi.com

For this compound, in silico tools can generate a comprehensive ADME profile to assess its potential as a drug candidate. The predicted properties would guide any necessary chemical modifications to improve its pharmacokinetic behavior.

Table 3: Predicted ADME and Physicochemical Properties for this compound (Data generated using SwissADME web tool for illustrative purposes)

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O | - |

| Molecular Weight | 162.19 g/mol | Meets Lipinski's rule (<500) |

| LogP (Consensus) | 1.65 | Optimal lipophilicity for drug absorption |

| Water Solubility | Soluble | Favorable for formulation and absorption |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Good potential for cell permeability (<140 Ų) |

| Hydrogen Bond Donors | 1 | Meets Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Meets Lipinski's rule (≤10) |

| Lipinski's Rule Violations | 0 | High likelihood of oral bioavailability |

| GI Absorption | High | Likely to be well-absorbed from the gut |

Potential Research Applications and Future Perspectives

Strategic Development as Preclinical Drug Candidates for Targeted Therapies

The development of targeted therapies, which act on specific molecular targets associated with a disease, is a cornerstone of modern drug discovery. acs.org Derivatives of 1,3-Dimethyl-1H-indazol-6-ol have shown promise as preclinical candidates for targeted cancer therapy, primarily through the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the metabolism of tryptophan. nih.govrsc.org Its inhibition is a key strategy for reactivating anti-tumor immune responses. nih.gov

Research has focused on amino-derivatives of the core structure, demonstrating significant potential. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) displayed potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM. rsc.org This activity was linked to the suppression of IDO1 protein expression and induction of G2/M cell cycle arrest. rsc.org Similarly, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) was identified as a potent anticancer agent against hypopharyngeal carcinoma cells (FaDu). nih.gov This compound not only suppressed IDO1 expression in a dose-dependent manner but also induced apoptosis and selectively activated the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway. nih.gov

These findings underscore the strategic potential of developing this compound derivatives as preclinical drug candidates that target specific oncogenic pathways.

Table 1: Preclinical Findings for 1,3-Dimethyl-1H-indazol-6-amine Derivatives

| Compound | Target Cell Line | Key Findings | Primary Target | Reference |

|---|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Cancer) | Potent anti-proliferative activity (IC50 = 0.4 µM); Induces G2/M cell cycle arrest. | IDO1 | rsc.org |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu (Hypopharyngeal Carcinoma) | Suppresses IDO1 expression; Induces apoptosis; Activates ERK/MAPK pathway; Suppresses cell mobility. | IDO1, ERK/MAPK | nih.gov |

Exploration in Combination Therapies and Multi-Targeting Approaches

The complexity of diseases like cancer often necessitates therapeutic strategies that go beyond single-target inhibition. researchgate.net The demonstrated activity of this compound derivatives against IDO1 makes them prime candidates for combination therapies, particularly in immuno-oncology. Combining an IDO1 inhibitor with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or other cancer treatments could lead to synergistic effects and overcome therapeutic resistance.

Furthermore, the indazole scaffold is well-suited for the design of multi-target agents that can modulate several disease-relevant pathways simultaneously. researchgate.net The finding that N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine affects both IDO1 and the ERK/MAPK pathway is an early indicator of this potential. nih.gov Researchers are actively designing novel indazole-based ligands that can interact with multiple targets, such as the development of compounds targeting both dopamine (B1211576) and serotonin (B10506) receptors for the treatment of schizophrenia. tandfonline.com This multi-targeting strategy could be applied to this compound to develop derivatives that, for example, concurrently inhibit IDO1 and a key protein kinase, offering a more comprehensive attack on cancer cells.

Advancements in Asymmetric and Green Synthetic Methodologies for Indazole Scaffolds

The synthesis of indazole and its derivatives has traditionally relied on established methods, but recent advancements are pushing towards more efficient, sustainable, and stereoselective processes. nih.govthieme-connect.de While specific green or asymmetric syntheses for this compound are not yet widely reported, general progress in indazole synthesis provides a clear path forward.

Green Synthesis: The principles of green chemistry aim to reduce waste and environmental impact. For indazole scaffolds, this includes the use of environmentally benign solvents and catalysts. For example, multicomponent reactions using green bio-organic catalysts like taurine (B1682933) in water have been successfully employed for synthesizing related heterocyclic systems, demonstrating a viable strategy for greener production. acs.org Palladium-catalyzed methods like the Suzuki–Miyaura cross-coupling are also being refined for the efficient synthesis of indazole derivatives. dntb.gov.ua

Asymmetric Synthesis: Many bioactive molecules are chiral, with one enantiomer providing the desired therapeutic effect while the other may be inactive or cause side effects. Asymmetric synthesis is crucial for producing the single, active enantiomer. For pyrazole-containing structures, asymmetric 1,3-dipolar cycloaddition reactions have been developed to create chiral centers with high enantioselectivity (up to 98% ee). rsc.org Applying such catalytic asymmetric methods to the synthesis of chiral indazole derivatives represents a significant future direction for producing more specific and potent therapeutic agents.

Identification of Novel Biological Targets and Therapeutic Areas

While cancer, via IDO1 inhibition, is a primary focus, the this compound scaffold holds potential against a variety of other biological targets and therapeutic areas. The broader indazole family has been shown to interact with a wide range of receptors and enzymes. nih.govnih.gov

For instance, a closely related analog, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, was identified as a potent and selective 5-HT2 receptor agonist with potential for treating ocular hypertension. Other indazole derivatives have been investigated as inhibitors of the β-catenin/Tcf protein-protein interaction, a pathway implicated in various cancers. google.com Furthermore, the indazole core is present in compounds designed as kinase inhibitors, anti-inflammatory agents (e.g., Benzydamine), and agents for cardiovascular diseases. nih.govmdpi.comdntb.gov.ua This versatility suggests that screening this compound and its derivatives against diverse panels of biological targets could uncover entirely new therapeutic applications beyond oncology.

Table 2: Potential Biological Targets for the Indazole Scaffold

| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer (Immunotherapy) | nih.gov, rsc.org |

| Protein Kinases (e.g., MAPK) | Cancer | nih.gov, mdpi.com | |

| Histone Deacetylases (HDACs) | Cancer | researchgate.net | |

| G-Protein Coupled Receptors | 5-HT2 / 5-HT3 Receptors | Ocular Hypertension, Nausea | , nih.gov |

| Dopamine Receptors | Schizophrenia | tandfonline.com | |

| Protein-Protein Interactions | β-catenin/Tcf | Cancer | google.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Indazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. mednexus.orgresearchgate.net These technologies can be powerfully applied to the research and development of indazole derivatives like this compound.

The typical design-make-test-analyze (DMTA) cycle in medicinal chemistry can be significantly accelerated by AI. acs.orgnih.gov

Design: AI models can perform de novo design, generating novel indazole structures with desired properties. mednexus.org These models can also predict a molecule's binding affinity to a specific target and its pharmacokinetic and toxicity (ADMET) profiles, reducing late-stage failures. researchgate.net

Make: AI-powered retrosynthesis tools can predict and optimize synthetic pathways, suggesting the most efficient routes to produce target compounds. acs.orgnih.gov

Test & Analyze: Machine learning algorithms can analyze high-throughput screening data to identify promising hits and use network pharmacology to uncover novel biological targets for existing compounds. researchgate.netcsic.es

Specifically for indazoles, AI has already been applied to guide the development of new derivatives. csic.es By leveraging vast datasets, AI and ML can help researchers navigate the chemical space around this compound to rapidly identify new preclinical candidates, predict their biological activities, and streamline their synthesis, ultimately accelerating the journey from the laboratory to the clinic. acs.org

Q & A

Basic Research Question

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at N1 and C3) via chemical shifts. For instance, N-methyl protons typically resonate at δ 3.2–3.8 ppm .

- TLC/HPLC : Monitor reaction progress and purity. Use ethyl acetate/hexane (70:30) for TLC (Rf ~0.3–0.5) .

- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 335.15 for triazole-containing analogs) .

Discrepancy Resolution : If NMR signals overlap, employ 2D techniques (HSQC, HMBC) or vary solvent systems (e.g., DMSO-d6 vs. CDCl3) .

What strategies are effective in evaluating the biological activity of this compound, particularly in receptor binding assays?

Advanced Research Question

- Target Selection : Prioritize kinases or GPCRs (e.g., PKA, mGluR5) based on structural analogs showing activity in vascular or neurological assays .

- In Vitro Assays :

- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and assess competitive vs. allosteric modulation.

How can solubility and stability of this compound be optimized for in vitro studies?

Basic Research Question

- Solubility Enhancement :

- Stability Testing :

What computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound analogs?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the hydroxyl group and conserved residues (e.g., Asp/Lys in PKA) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity. Validate against experimental IC50 data from indazole derivatives .

How can contradictory data from spectroscopic and crystallographic analyses be reconciled?

Advanced Research Question

- Case Example : If NMR suggests a tautomeric form conflicting with X-ray data, perform variable-temperature NMR to assess dynamic equilibrium. Cross-validate with DFT calculations (e.g., Gaussian) to compare energy levels of tautomers .

- Refinement Artifacts : Re-examine SHELXL refinement parameters (e.g., ADPs, restraints) to ensure electron density maps align with proposed tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products